2-Aminoquinoxaline-3-thiol
Description
2-Aminoquinoxaline-3-thiol is a chemical compound with the molecular formula C8H7N3S . It has a molecular weight of 177.23 . This compound is a derivative of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .
Synthesis Analysis
Quinoxaline derivatives, including 2-Aminoquinoxaline-3-thiol, have been synthesized using various methods . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The synthesis of quinoxaline derivatives has been a subject of extensive research, with numerous publications documenting the development of newer synthetic strategies and methodologies .Molecular Structure Analysis
The molecular structure of 2-Aminoquinoxaline-3-thiol consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoxaline derivatives . The presence of the thiol group (-SH) and the amino group (-NH2) on the quinoxaline ring further defines its structure .Chemical Reactions Analysis
Quinoxaline derivatives, including 2-Aminoquinoxaline-3-thiol, have been utilized in various chemical reactions . These reactions often involve the functionalization of the quinoxaline scaffold with proper functional groups . Thiol-reactive dyes are principally used to label proteins for the detection of conformational changes, assembly of multisubunit complexes, and ligand-binding processes .Future Directions
Quinoxaline derivatives, including 2-Aminoquinoxaline-3-thiol, continue to be a subject of extensive research due to their wide range of applications . Future research will likely focus on the development of novel synthetic strategies and methodologies, as well as the exploration of new applications in fields such as medicinal chemistry, organic optoelectronic materials, and solar cell applications .
properties
IUPAC Name |
3-amino-1H-quinoxaline-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMAKIRBBBDROA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)C(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470368 | |
Record name | AG-F-20170 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoquinoxaline-3-thiol | |
CAS RN |
34972-19-5 | |
Record name | AG-F-20170 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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